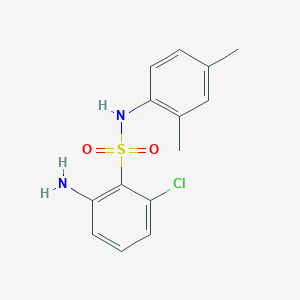
2-氨基-6-氯-N-(2,4-二甲基苯基)苯磺酰胺
描述
2-Amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H15ClN2O2S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of an amino group, a chloro group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for chemical reactions and applications .
科学研究应用
2-Amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
准备方法
The synthesis of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylaniline and 2-amino-6-chlorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
化学反应分析
2-Amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like ethanol or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2-Amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide can be compared with similar compounds, such as:
N-(2,6-Dimethylphenyl)chloroacetamide: This compound also contains a chloro group and a dimethylphenyl group but differs in its functional groups and overall structure.
2-Amino-4-chloro-6-methylpyrimidine: This compound has a similar amino and chloro substitution pattern but is based on a pyrimidine ring instead of a benzene ring.
The uniqueness of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.
属性
IUPAC Name |
2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-6-7-13(10(2)8-9)17-20(18,19)14-11(15)4-3-5-12(14)16/h3-8,17H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNWDVZFNLJBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


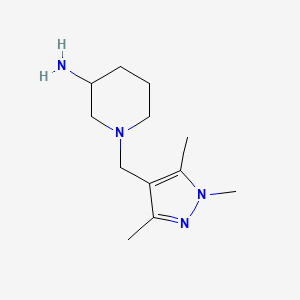
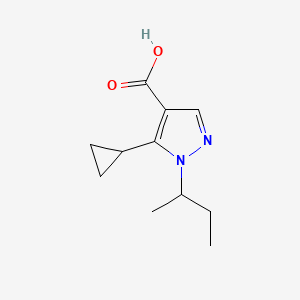


![1-bromo-3-[(2-methylpropoxy)methyl]benzene](/img/structure/B1444947.png)
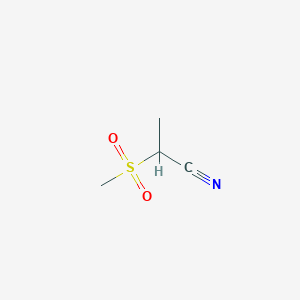

![[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1444952.png)
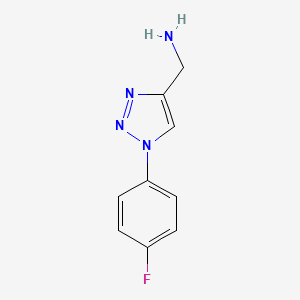
![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
![2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1444956.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)
![[2-Amino-1-(2-methylphenyl)propyl]dimethylamine](/img/structure/B1444960.png)

